molecular formula C8H8Cl2N2 B2997294 5-Chloro-1H-indol-3-amine;hydrochloride CAS No. 2470435-57-3

5-Chloro-1H-indol-3-amine;hydrochloride

Cat. No. B2997294
CAS RN: 2470435-57-3
M. Wt: 203.07
InChI Key: FMLNFSLZKDPARO-UHFFFAOYSA-N
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Description

5-Chloro-1H-indol-3-amine;hydrochloride is a chemical compound with the molecular formula C8H8Cl2N2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

Indole derivatives are synthesized using various methods. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This process yields a tricyclic indole .


Molecular Structure Analysis

The indole molecule is a bicyclic structure, comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . The pyrrole ring’s nitrogen atom results in the basic properties of indole alkaloids, making them pharmacologically active .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For example, the reaction of diazonium salt with acetyl acetone yields a hydrazine, which reacts with active methylene compounds to give pyridazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1H-indol-3-amine;hydrochloride include a molecular weight of 166.61, an exact mass of 166.0297759, and a monoisotopic mass of 166.0297759 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 5-Chloro-1H-indol-3-amine hydrochloride, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to exhibit inhibitory activity against influenza A .

Anti-inflammatory and Analgesic Activities

Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities . For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown these activities along with a low ulcerogenic index .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .

Antidiabetic Activity

Indole derivatives have also been associated with antidiabetic activity . This has created interest among researchers to synthesize a variety of indole derivatives .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This broad-spectrum biological activity makes indole a significant heterocyclic compound .

Antitubercular Activity

Indole derivatives, particularly chlorine derivatives, have shown potent growth inhibitory effects against H37Rv Mycobacterium tuberculosis . For instance, the compound 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide has shown potent antitubercular activity .

Research Chemical with Analgesic Properties

1H-Indol-3-amine Hydrochloride, a derivative of 5-Chloro-1H-indol-3-amine hydrochloride, is a useful research chemical with analgesic properties . It has broad applications such as anticancer agents and diabetes prevention .

Synthesis of Other Indole Derivatives

5-Chloro-1H-indol-3-amine hydrochloride can be used in the synthesis of other indole derivatives . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Future Directions

Indole derivatives have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are being studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

5-chloro-1H-indol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLNFSLZKDPARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-indol-3-amine hydrochloride

CAS RN

2470435-57-3
Record name 5-chloro-1H-indol-3-amine hydrochloride
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